molecular formula C16H20O4 B1323888 trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-77-8

trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323888
CAS RN: 735274-77-8
M. Wt: 276.33 g/mol
InChI Key: ATDGHJHJVSRJFS-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known as trans-2-Methoxyphenyl-2-oxoethylcyclohexane-1-carboxylic acid (TMPOCA), is a carboxylic acid with a cyclohexane ring structure. It is a relatively new chemical compound that has been studied for its potential applications in scientific research. TMPOCA has a wide range of properties, including its ability to act as a catalyst, its solubility in water, and its high reactivity.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new medicinal molecules. For instance, its carboxylic acid group can be transformed into amides, esters, or anhydrides, which are commonly found in drug molecules .

Organic Synthesis

In organic chemistry, this compound can participate in reactions typical for carboxylic acids and benzylic positions. It can undergo nucleophilic substitution reactions, which are fundamental for building complex organic molecules, potentially leading to new materials or active pharmaceutical ingredients .

Material Science

The methoxy and carboxylic acid functional groups present in this compound make it a candidate for creating novel polymers with specific properties. These could include increased flexibility, improved solubility in organic solvents, or enhanced thermal stability .

Biotechnology

In biotechnological applications, this compound could be used to modify biological molecules or surfaces. For example, it could be used to functionalize surfaces for better interaction with proteins or cells, which is crucial in the development of biosensors or biocompatible materials .

Analytical Chemistry

The unique structure of this compound allows it to serve as a standard or reagent in analytical methods. It could be used in chromatography as a reference compound due to its distinct retention time or in spectroscopy for its specific absorbance properties .

Environmental Science

This compound’s derivatives could be explored for their potential use in environmental remediation. For example, they could be used to create absorbent materials that capture pollutants or as part of a catalytic system to break down harmful substances .

Pharmacology

In pharmacology, the compound’s ability to be modified can lead to the discovery of new drug candidates. Its structure allows for the attachment of various pharmacophores, which are parts of a molecule responsible for its biological activity .

Catalysis

The benzylic position in this compound is a reactive site that can be exploited in catalytic processes. It could be used to develop new catalysts for organic reactions, such as the synthesis of fine chemicals or pharmaceuticals .

properties

IUPAC Name

(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDGHJHJVSRJFS-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149769
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

735274-77-8
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.